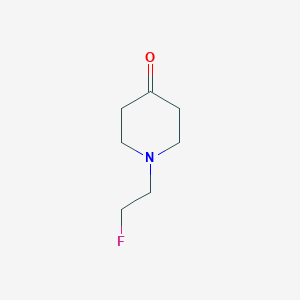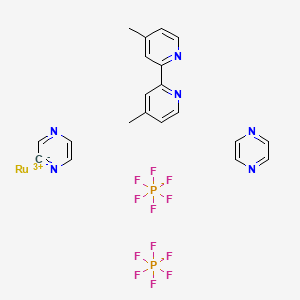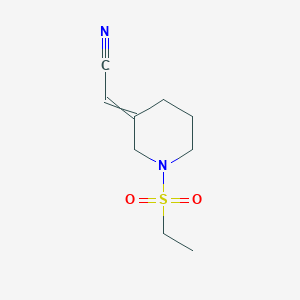
DI(Cyclopenta-1,3-dien-1-YL)zirconium(IV) chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(cyclopentadienyl)zirconium dichloride, also known as zirconocene dichloride, is an organometallic compound with the chemical formula C10H10Cl2Zr. This compound is characterized by its two cyclopentadienyl ligands bound to a zirconium metal center, along with two chloride ions. It is a valuable catalyst in various chemical reactions, particularly in polymerization and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(cyclopentadienyl)zirconium dichloride can be synthesized through the reaction of zirconium tetrachloride with cyclopentadienyl sodium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The general reaction is as follows:
ZrCl4+2NaC5H5→Zr(C5H5)2Cl2+2NaCl
The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of bis(cyclopentadienyl)zirconium dichloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(cyclopentadienyl)zirconium dichloride undergoes various types of reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chloride ligands.
Oxidative Addition: It can undergo oxidative addition reactions with halogens and other electrophiles.
Reductive Elimination: It can participate in reductive elimination reactions to form new carbon-carbon or carbon-hydrogen bonds.
Common Reagents and Conditions
Common reagents used in reactions with bis(cyclopentadienyl)zirconium dichloride include alkyl halides, amines, and organolithium compounds. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation .
Major Products Formed
The major products formed from reactions with bis(cyclopentadienyl)zirconium dichloride depend on the specific reagents and conditions used. For example, reactions with alkyl halides can produce alkyl-substituted zirconium complexes, while reactions with amines can yield amine-substituted products .
Wissenschaftliche Forschungsanwendungen
Bis(cyclopentadienyl)zirconium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of syndiotactic polystyrene.
Medicine: Its potential as a precursor for the synthesis of zirconium-based drugs is being explored.
Wirkmechanismus
The mechanism by which bis(cyclopentadienyl)zirconium dichloride exerts its catalytic effects involves the coordination of the cyclopentadienyl ligands to the zirconium center, which stabilizes the metal and facilitates various chemical transformations. The compound can activate small molecules, such as olefins, through coordination and subsequent insertion into the zirconium-carbon bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(cyclopentadienyl)titanium dichloride: Similar in structure but contains titanium instead of zirconium.
Bis(cyclopentadienyl)hafnium dichloride: Contains hafnium and exhibits similar reactivity.
Bis(cyclopentadienyl)dimethylzirconium: Contains methyl groups instead of chloride ions.
Uniqueness
Bis(cyclopentadienyl)zirconium dichloride is unique due to its high thermal stability and solubility in organic solvents, making it highly effective in various catalytic applications. Its ability to form stable complexes with a wide range of ligands also sets it apart from similar compounds .
Eigenschaften
Molekularformel |
C10H10Cl2Zr |
|---|---|
Molekulargewicht |
292.31 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C5H5.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+4/p-2 |
InChI-Schlüssel |
SJVLZCPSDQQCDY-UHFFFAOYSA-L |
Kanonische SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11825378.png)


![2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B11825387.png)








![2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine](/img/structure/B11825452.png)

